molecular formula C11H12F2N4O3S B7013757 N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]ethyl]methanesulfonamide

N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]ethyl]methanesulfonamide

Cat. No.: B7013757
M. Wt: 318.30 g/mol
InChI Key: QUPDTRVUULMNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]ethyl]methanesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields This compound features a unique structure that includes a difluoromethyl group attached to a pyridine ring, an oxadiazole ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4O3S/c1-21(18,19)15-5-4-9-16-11(17-20-9)7-2-3-8(10(12)13)14-6-7/h2-3,6,10,15H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPDTRVUULMNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=NC(=NO1)C2=CN=C(C=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediates. The difluoromethyl group is introduced through a difluoromethylation reaction, which can be achieved using various reagents such as difluoromethyl phenyl sulfide . The final step involves the coupling of the intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the difluoromethylation and coupling reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]ethyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]ethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. The difluoromethyl group and the oxadiazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridine derivatives and oxadiazole-containing molecules. Examples are difluoromethyl phenyl sulfide and other pyridine-oxadiazole hybrids .

Uniqueness

What sets N-[2-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]ethyl]methanesulfonamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.